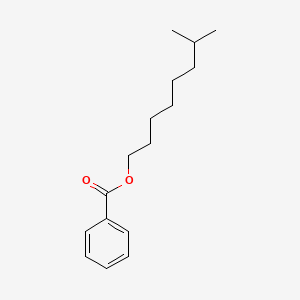

Isononyl Benzoate

Cat. No. B8296822

Key on ui cas rn:

670241-72-2

M. Wt: 248.36 g/mol

InChI Key: BBVARVTURNYWGV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07638568B2

Procedure details

A 4 liter distillation flask with top-mounted water separator and reflux condenser and also with a sampling port and thermometer was charged with 976 g of benzoic acid (8 mol), 1728 g of isononanol from Oxeno Olefinchemie GmbH (12 mol) and 0.59 g of butyl titanate (0.06% by weight based on the amount of acid) and this initial charge was heated at boiling under a nitrogen atmosphere. The water of reaction produced during the esterification was taken off at regular intervals. When the acid number fell below 0.1 mg KOH/g (after about 3 hours) the mixture was first cooled to below 60° C. and a 20 cm packed column was mounted. Thereafter the pressure was reduced to 2 mbar and first of all the excess alcohol was removed by distillation (temperature at the top of the column about 120° C.). Thereafter the batch was cooled to 80° C. and transferred to a 4 liter reaction flask with dip tube, top-mounted dropping funnel and column, and attached to a Claisen bridge. It was then neutralized with 5% strength by weight aqueous sodium hydroxide solution (5-fold excess of alkali) and stirred for 30 minutes more. Subsequently it was heated to 190° C. under reduced pressure (about 10 mbar). Then 8% by weight of fully demineralized water, based on the amount of crude ester employed, was added dropwise at constant temperature through the dropping funnel. Care was taken during this procedure to ensure that the overhead temperature did not climb above 120° C. Following the addition of water the heating was shut off and the mixture was cooled under reduced pressure. The ester was filtered off at room temperature on a suction filter with filter paper and filter aid. Gas chromatography indicated a purity for the ester of 99.7%.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].CC(C(O)=O)C1C=CC(CC2C(=O)CCC2)=CC=1.[OH-].[K+].[OH-].[Na+]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,5.6,7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

976 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

1728 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC(C)C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0.59 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 minutes more

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A 4 liter distillation flask with top-mounted water separator

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

this initial charge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced during the esterification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(after about 3 hours)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was first cooled to below 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by distillation (temperature at the top of the column about 120° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 4 liter reaction flask with dip tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Subsequently it was heated to 190° C. under reduced pressure (about 10 mbar)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise at constant temperature through the dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not climb above 120° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ester was filtered off at room temperature on a suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

with filter paper

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |